![molecular formula C24H26ClN3O5 B2958720 methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate CAS No. 896386-34-8](/img/no-structure.png)

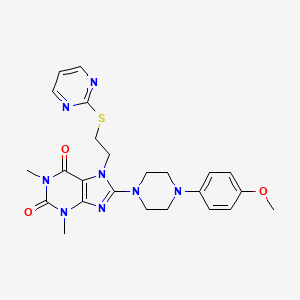

methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of quinazoline, a class of organic compounds with a wide range of biological activities . The presence of the 2-chlorophenyl ethylamino group and the hexyl group attached to the quinazoline core suggests that this compound may have unique properties compared to other quinazoline derivatives.

Aplicaciones Científicas De Investigación

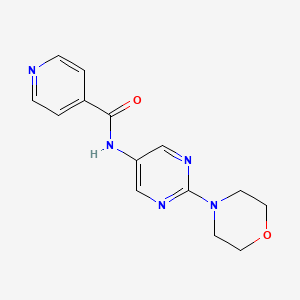

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. They can act as kinase inhibitors and are involved in various signaling pathways related to cancer cell proliferation and survival .

Antimicrobial Activity

These compounds also exhibit antimicrobial properties, making them potential candidates for treating bacterial and fungal infections .

Anticonvulsant Activity

Quinazolines have shown promise in the treatment of epilepsy and other seizure disorders due to their anticonvulsant effects .

Anti-inflammatory Activity

The anti-inflammatory properties of quinazoline derivatives make them interesting for research into treatments for chronic inflammatory diseases .

Cardiovascular Applications

Some quinazolines possess hypotensive and antiplatelet activities, which could be beneficial in cardiovascular disease management .

Neurodegenerative Diseases

Research into neuroprotective agents has also highlighted quinazolines as potential therapeutics for neurodegenerative conditions .

Direcciones Futuras

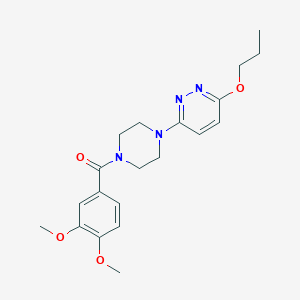

Propiedades

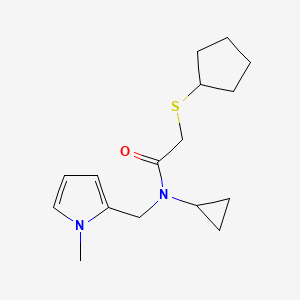

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate' involves the condensation of 2-amino-2-(2-chlorophenyl)ethanol with 3-(2,4-dioxo-1,3-dihydroquinazolin-7-yl)propanoic acid, followed by esterification with methyl chloroformate and subsequent reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.", "Starting Materials": [ "2-amino-2-(2-chlorophenyl)ethanol", "3-(2,4-dioxo-1,3-dihydroquinazolin-7-yl)propanoic acid", "methyl chloroformate", "sodium borohydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-2-(2-chlorophenyl)ethanol with 3-(2,4-dioxo-1,3-dihydroquinazolin-7-yl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1,3-dihydroquinazoline-7-carboxylic acid.", "Step 2: Esterification of the intermediate with methyl chloroformate in the presence of a base such as triethylamine to form the methyl ester intermediate.", "Step 3: Reduction of the methyl ester intermediate with sodium borohydride in the presence of a solvent such as methanol to form the final product, methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate.", "Step 4: Purification of the final product by column chromatography using a suitable stationary phase and eluent system." ] } | |

Número CAS |

896386-34-8 |

Fórmula molecular |

C24H26ClN3O5 |

Peso molecular |

471.94 |

Nombre IUPAC |

methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C24H26ClN3O5/c1-33-23(31)17-10-11-18-20(15-17)27-24(32)28(22(18)30)14-6-2-3-9-21(29)26-13-12-16-7-4-5-8-19(16)25/h4-5,7-8,10-11,15H,2-3,6,9,12-14H2,1H3,(H,26,29)(H,27,32) |

Clave InChI |

SJYZIDGIBTVWTA-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCC3=CC=CC=C3Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Benzothiazol-6-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2958639.png)

![(4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2958640.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-phenylmorpholine-4-carboxamide](/img/structure/B2958656.png)

![4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol](/img/structure/B2958658.png)

![6-Chloro-4-[(3-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2958660.png)